4-(3-Bromobenzo[b]thien-2-yl)phenol
Description
Contextual Significance of Benzo[b]thiophene Scaffolds in Modern Organic Chemistry Research
The benzo[b]thiophene scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in organic and medicinal chemistry. nih.govrsc.org This structural motif is not merely a synthetic curiosity but is found in various natural products, functional materials, and, most notably, in a range of pharmacologically active compounds. rsc.orgresearchgate.net Its significance stems from its versatile chemical reactivity and its ability to serve as a core for molecules with diverse biological activities.
Benzo[b]thiophene derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant activities. nih.govijpsjournal.com This broad range of biological effects has made the benzo[b]thiophene nucleus a focal point for the development of new therapeutic agents. nih.govresearchgate.net Several clinically approved drugs, such as raloxifene (B1678788) (a selective estrogen receptor modulator), sertaconazole (B158924) (an antifungal agent), and zileuton (B1683628) (an asthma medication), feature the benzo[b]thiophene core, underscoring its therapeutic relevance. rsc.org The structural rigidity and lipophilic nature of the benzo[b]thiophene system, combined with the potential for functionalization at various positions, allow for the fine-tuning of physicochemical and biological properties. mdpi.com
Role of Phenolic Moieties in Functional Molecule Design and Synthetic Transformations
Phenolic moieties, characterized by a hydroxyl group directly attached to an aromatic ring, are fundamental building blocks in the design of functional molecules. nih.govnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets like enzymes and receptors. nih.govmdpi.com This interactive capability is a key reason for the prevalence of phenolic structures in natural products and pharmaceuticals.
Phenols are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. mdpi.com Beyond this, the phenolic hydroxyl group is a versatile handle for synthetic transformations. nih.gov It can be readily derivatized through reactions such as etherification and esterification, allowing for the modulation of a molecule's solubility, lipophilicity, and metabolic stability. nih.gov The electronic nature of the aromatic ring is also influenced by the hydroxyl group, which can direct further chemical modifications. ijrra.net
Research Rationale for Investigating 4-(3-Bromobenzo[b]thien-2-yl)phenol as a Novel Chemical Entity
The decision to investigate This compound is rooted in the strategic combination of the two aforementioned structural motifs. This hybrid molecule presents a unique opportunity to explore the synergistic effects that may arise from the juxtaposition of the benzo[b]thiophene scaffold and the phenol (B47542) ring. The direct linkage of these two systems creates a novel electronic and steric environment that could lead to unique chemical and biological properties.
The bromine atom at the 3-position of the benzo[b]thiophene core is of particular interest. Halogen atoms, such as bromine, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and self-assembly. Furthermore, the bromine atom serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, opening avenues for the creation of a library of related compounds with diverse substitution patterns. researchgate.net The phenolic hydroxyl group, as previously discussed, provides a site for potential biological interactions and further chemical modification. nih.gov
Scope and Objectives for Comprehensive Academic Study of the Compound
A comprehensive academic study of This compound would encompass several key areas of investigation to fully elucidate its chemical nature and potential applications. The primary objectives of such a study would be:
Synthesis and Characterization: To develop an efficient and scalable synthetic route to This compound . This would involve the exploration of various synthetic strategies and the thorough characterization of the final product and any intermediates using modern spectroscopic and analytical techniques.
Physicochemical Properties: To determine the fundamental physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding its behavior in different environments and for predicting its potential as a drug candidate.
Chemical Reactivity: To investigate the reactivity of the compound, with a particular focus on the bromine atom and the phenolic hydroxyl group. This would involve exploring its participation in various chemical transformations, such as cross-coupling reactions, to expand the chemical space around this novel scaffold.
Structural Analysis: To determine the three-dimensional structure of the molecule, likely through X-ray crystallography. This would provide valuable insights into its conformation, bond lengths, and bond angles, which are essential for understanding its properties and for computational modeling studies.
Biological Screening: To conduct preliminary in vitro biological assays to assess the compound's potential pharmacological activity. Based on the known properties of its constituent moieties, this could include screening for anticancer, antimicrobial, or antioxidant effects.
Structure
3D Structure
Properties
CAS No. |
265654-84-0 |
|---|---|
Molecular Formula |
C14H9BrOS |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
4-(3-bromo-1-benzothiophen-2-yl)phenol |
InChI |
InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H |
InChI Key |
KDFBIIKWAQLQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 3 Bromobenzo B Thien 2 Yl Phenol
Retrosynthetic Disconnection Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comias.ac.in For 4-(3-Bromobenzo[b]thien-2-yl)phenol, the primary disconnection points are the C-C bond between the benzo[b]thiophene and phenol (B47542) rings, and the C-Br bond on the thiophene (B33073) ring.
A logical retrosynthetic approach involves disconnecting the molecule at the C2-position of the benzo[b]thiophene ring, leading to two key precursors: a 3-bromobenzo[b]thiophene derivative and a 4-hydroxyphenyl synthon. This disconnection is strategic as it allows for the late-stage introduction of the phenol moiety, a common strategy to avoid potential complications with the acidic phenolic proton during earlier synthetic steps.
Further disconnection of the 3-bromobenzo[b]thiophene precursor can be envisioned through several pathways. One common approach is the electrophilic bromination of a benzo[b]thiophene core. Alternatively, the benzo[b]thiophene ring itself can be constructed from simpler precursors, such as o-alkynyl thioanisoles or through reactions involving o-bromoiodoarenes and monothiodiketones. acs.orgacs.org This multi-faceted retrosynthetic analysis provides a flexible framework for developing various synthetic routes to the target compound.
Development of Precursor Synthesis and Optimization Protocols
The successful synthesis of this compound hinges on the efficient preparation of its key precursors.
Synthesis of 3-Bromobenzo[b]thiophene:
Several methods have been reported for the synthesis of 3-bromobenzo[b]thiophene. A straightforward approach involves the direct bromination of benzo[b]thiophene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent system such as chloroform (B151607) and acetic acid. chemicalbook.com Another method utilizes the reaction of benzo[b]thiophene with bromine in carbon tetrachloride. prepchem.com
More advanced methods for constructing the substituted benzo[b]thiophene ring system include electrophilic cyclization of o-alkynyl thioanisoles. acs.orgnih.gov This methodology offers a high degree of control over the substitution pattern. For instance, reacting 2-alkynylthioanisoles with sodium halides in the presence of copper(II) sulfate (B86663) provides a convenient route to 3-halobenzo[b]thiophenes. nih.gov
Synthesis of 4-Hydroxyphenylboronic Acid:
4-Hydroxyphenylboronic acid is a crucial precursor for introducing the phenol moiety via Suzuki-Miyaura coupling. One synthetic route involves the demethylation of 4-methoxyphenylboronic acid using reagents like acetyl chloride and aluminum chloride. guidechem.comchemicalbook.com An alternative method starts from 4-bromophenol, which is first protected, for example, with a tert-butyldimethylsilyl group. google.com The protected compound then undergoes a Grignard reaction followed by reaction with a borate (B1201080) ester and subsequent deprotection to yield 4-hydroxyphenylboronic acid. google.com
Direct and Convergent Synthetic Routes to this compound
The coupling of the 3-bromobenzo[b]thiophene and 4-hydroxyphenyl precursors is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and functional group tolerance, making them ideal for the final steps of the synthesis.
Palladium-Catalyzed Cross-Coupling Strategies for Benzo[b]thiophene and Phenol Coupling
Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govrsc.orgnobelprize.org For the synthesis of this compound, the key bond formation is the C-C bond between the C2 position of the benzo[b]thiophene and the C1 position of the phenol ring.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-borylated-3-bromobenzo[b]thiophene with a protected 4-halophenol, or more commonly, the coupling of 2,3-dibromobenzo[b]thiophene (B1294826) with 4-hydroxyphenylboronic acid, followed by selective bromination at the 3-position.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium source, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.
A study on the Suzuki-Miyaura coupling of 3-bromo-2-carboxaldehyde benzo[b]thiophene with o-formylphenylboronic acid highlights the utility of this reaction for functionalizing the benzo[b]thiophene core. While this specific example does not directly produce the target molecule, it demonstrates the feasibility of Suzuki coupling at the 2-position of a 3-bromobenzo[b]thiophene.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-benzo[b]thiophene-2-carbaldehyde | o-Formylphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 85 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | bpydc | K₂CO₃ | DMF/H₂O | 95 |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | bpydc | K₂CO₃ | DMF/H₂O | 98 |
Data adapted from relevant literature to illustrate typical conditions. researchgate.net
The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.orgwikipedia.org
For the synthesis of this compound, a Stille coupling could involve the reaction of a 2-stannyl-3-bromobenzo[b]thiophene with a protected 4-halophenol. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields.
Table 2: Key Parameters in Stille Coupling Optimization
| Parameter | Description | Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | The choice of catalyst can significantly affect reaction rates and yields. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Ligands stabilize the palladium catalyst and influence its reactivity. |
| Solvent | Toluene, DMF, THF | The solvent can affect the solubility of reactants and the reaction rate. |
| Additive | CuI, LiCl | Additives can accelerate the transmetalation step and improve yields. |
This table summarizes general parameters and their effects based on established Stille coupling literature.
Beyond Suzuki and Stille couplings, other palladium-catalyzed methodologies can be employed for the synthesis of the target molecule and its analogs.
Direct C-H Arylation:
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. researchgate.net In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. For instance, the direct C2-arylation of benzo[b]thiophene with an aryl bromide could be a potential route. researchgate.net Research has also shown the feasibility of Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids at the C2-position. acs.org
Buchwald-Hartwig Amination and Etherification:
While the primary goal is C-C bond formation, palladium-catalyzed C-O bond formation, such as the Buchwald-Hartwig etherification, is a powerful tool for synthesizing aryl ethers. nih.govresearchgate.netmit.edu Although not directly applicable to the final C-C bond formation in the target molecule, these methods are relevant for the synthesis of related compounds or for exploring alternative synthetic strategies where a C-O linkage might be desired. The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in advancing these transformations. mit.edu
Copper-Mediated/Catalyzed Annulation and Coupling Reactions
Copper-catalyzed reactions are a cornerstone in the synthesis of the benzo[b]thiophene scaffold. These methods are valued for their efficiency and tolerance of various functional groups. A prevalent strategy involves the domino synthesis of multi-substituted benzo[b]thiophenes through radical cyclization. For instance, the reaction of 2-iodophenyl ketones with xanthate as a sulfur surrogate, catalyzed by copper, exemplifies this approach. rsc.org This methodology can be extended to create complex tetracyclic analogues through double C–S/C–O bond formation. rsc.org
Another significant copper-catalyzed approach is the thiolation annulation reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878). organic-chemistry.org This reaction proceeds in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), leading to various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org The mechanism is thought to involve the in-situ incorporation of sulfur followed by a copper-catalyzed cyclization. organic-chemistry.org Furthermore, copper-catalyzed intramolecular dehydrogenative C–O coupling has been used to construct related fused systems like benzothieno[3,2-b]benzofurans, which proceeds via a radical pathway initiated by a single electron transfer. rsc.org
The table below summarizes representative copper-catalyzed reactions for the synthesis of benzo[b]thiophene derivatives.
| Catalyst/Mediator | Starting Materials | Product Type | Key Features |
| CuI/TMEDA | 2-bromo alkynylbenzenes, Sodium sulfide | 2-substituted benzo[b]thiophenes | Good yields, in-situ sulfur incorporation. organic-chemistry.org |
| Cu(OAc)₂ | 2-iodochalcones, Xanthate | 2-acylbenzo[b]thiophenes | α-C-H functionalization. organic-chemistry.org |
| Copper(II) sulfate | 2-alkynyl thioanisoles, Sodium halides | 3-halo substituted benzo[b]thiophenes | Environmentally benign, high yields. researchgate.net |
| Copper catalyst | 2-iodophenyl ketones, Xanthate | Multi-substituted benzo[b]thiophenes | Radical cyclization, domino reaction. rsc.org |
Electrophilic/Nucleophilic Cyclization and Annulation Approaches to Benzo[b]thiophenes
Electrophilic cyclization is a powerful and widely used method for constructing the benzo[b]thiophene ring system. nih.gov This strategy typically involves the cyclization of an alkyne bearing a nucleophilic sulfur atom in close proximity. nih.gov A variety of electrophiles, including halogens (I₂, Br₂, NBS), have been successfully employed to initiate the cyclization of o-alkynyl thioanisoles. nih.gov
One notable advancement is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source for the cyclization of 2-alkynylthioanisoles, affording 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild, ambient conditions. nih.govorganic-chemistry.orgacs.orgacs.org This method is tolerant of a wide range of functional groups. nih.govorganic-chemistry.orgacs.orgacs.org The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org
Nucleophilic cyclization pathways have also been developed. For instance, a transition-metal-free approach involves the reaction of o-halovinylbenzenes with potassium sulfide (K₂S) via a direct SNAr-type reaction, followed by cyclization and dehydrogenation to yield 2-substituted benzo[b]thiophenes. organic-chemistry.orgresearchgate.net
The following table presents examples of electrophilic cyclization reactions for benzo[b]thiophene synthesis.
| Electrophile/Reagent | Substrate | Product | Noteworthy Aspects |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-alkynyl thioanisoles | 2,3-disubstituted benzo[b]thiophenes | High yields, mild conditions, introduces a thiomethyl group. nih.govorganic-chemistry.orgacs.orgacs.org |
| I₂, NBS, Br₂ | o-alkynyl thioanisoles | 3-halo-benzo[b]thiophenes | Common electrophiles for halocyclization. nih.govacs.org |
| I₂ | 1-mercapto-3-yn-2-ols | 3-iodothiophenes | 5-endo-dig iodocyclization followed by dehydration. mdpi.com |
Metal-Free Synthetic Pathways for Benzo[b]thiophene-Phenol Linkage
The development of metal-free synthetic routes is a significant goal in modern organic synthesis, aligning with the principles of green chemistry. For the synthesis of benzo[b]thiophenes, several metal-free methods have been established.
One such approach involves an iodine-catalyzed cascade reaction of substituted thiophenols with alkynes under solvent-free conditions. organic-chemistry.org Another metal-free strategy is the annulation of 3-nitrobenzothiophene with phenols to construct benzothieno[3,2-b]benzofurans, which could be conceptually adapted for the synthesis of phenol-substituted benzo[b]thiophenes. researchgate.net
Furthermore, a highly efficient synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide proceeds without a transition-metal catalyst. organic-chemistry.org This reaction is believed to occur via a direct SNAr-type reaction, cyclization, and subsequent dehydrogenation. organic-chemistry.org The reactivity of the starting material is dependent on the halogen, with fluorine being the most reactive. organic-chemistry.org
A one-step synthesis of benzo[b]thiophenes has also been developed through the reaction of aryne intermediates with alkynyl sulfides, offering a direct route to 3-substituted benzo[b]thiophenes. rsc.orgrsc.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope. For the electrophilic cyclization of o-alkynyl thioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate, the proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur of the salt. This is followed by the removal of dimethyl sulfide and subsequent cyclization. nih.gov
In copper-catalyzed reactions, such as the dehydrogenative C–H/O–H coupling to form benzothieno[3,2-b]benzofurans, mechanistic studies involving radical scavengers like 1,1-diphenylethylene (B42955) have shown that the reaction proceeds through a radical pathway. rsc.org This is initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. rsc.org
For the metal-free synthesis of benzo[b]thiophenes from o-halovinylbenzenes and K₂S, the proposed mechanism involves a nucleophilic aromatic substitution (SNAr), followed by an intramolecular cyclization and subsequent aromatization through dehydrogenation. organic-chemistry.org
The mechanism of electrophilic cyclization, in general, involves the formation of a cationic intermediate. The reaction is initiated by the attack of an electrophile on the carbon-carbon triple bond of the alkyne, leading to a carbocation that then undergoes cyclization. longdom.org
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like this compound. nih.govnih.gov A key aspect is the use of environmentally benign solvents and reagents.
An example of a greener approach is the copper-mediated halocyclization using sodium halides as the halogen source and ethanol as a solvent. nih.govuwf.edu This method avoids the use of harsh and toxic halogenating agents. nih.govuwf.edu Similarly, the development of metal-free reactions, such as those catalyzed by iodine or proceeding through aryne intermediates, reduces the reliance on potentially toxic and expensive transition metals. organic-chemistry.orgorganic-chemistry.orgrsc.orgrsc.org
Regioselectivity and Chemoselectivity Studies in Synthesis
Controlling regioselectivity and chemoselectivity is paramount in the synthesis of specifically substituted molecules like this compound. In the synthesis of benzo[b]thiophenes, the position of substitution is often directed by the chosen synthetic route.
For instance, electrophilic cyclization of o-alkynyl thioanisoles typically leads to functionalization at the 3-position of the benzo[b]thiophene core. nih.govacs.org The nature of the electrophile determines the substituent introduced at this position. The synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been achieved with high regioselectivity using a combination of ortho-lithiation and halocyclization strategies. acs.orgnih.govresearchgate.netacs.org
In contrast, certain copper-catalyzed annulations of 2-bromo alkynylbenzenes with a sulfur source can lead to 2-substituted benzo[b]thiophenes. organic-chemistry.org The chemoselectivity of these reactions is also crucial, especially when multiple reactive sites are present in the starting materials. The tolerance of various functional groups, such as alcohols, esters, and nitriles, in many of the modern synthetic methods for benzo[b]thiophenes highlights their high chemoselectivity. nih.gov
Advanced Spectroscopic and Structural Elucidation of 4 3 Bromobenzo B Thien 2 Yl Phenol
High-Resolution Mass Spectrometry (HRMS):There are no published high-resolution mass spectrometry data for4-(3-Bromobenzo[b]thien-2-yl)phenol. HRMS is crucial for confirming the exact molecular formula and for studying the compound's fragmentation patterns, which provides further structural clues.
While data exists for related fragments or analogous compounds, such as 3-Bromobenzo[b]thiophene, this information is not sufficient to build an accurate and detailed profile of the title compound. A scientifically valid article on this specific subject cannot be generated until the necessary primary research and its corresponding data are made publicly available.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds. For this compound, the spectra would be a composite of the vibrational modes of the phenolic and the bromo-benzothienyl parts.
Key expected vibrational frequencies would include:
O-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group due to hydrogen bonding. In the Raman spectrum, this band is generally weak.
Aromatic C-H Stretching: Multiple weak to medium bands are expected above 3000 cm⁻¹ in both FT-IR and Raman spectra, corresponding to the stretching vibrations of the C-H bonds on both the phenol (B47542) and benzothiophene (B83047) rings.
C=C Ring Stretching: The aromatic rings of both the phenol and benzothiophene systems would exhibit several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are often strong in both FT-IR and Raman spectra and are indicative of the aromatic framework.
C-O Stretching: The stretching vibration of the phenolic C-O bond is anticipated to produce a strong band in the FT-IR spectrum, typically around 1200-1260 cm⁻¹.
C-S and C-Br Stretching: The vibrations involving the thiophene (B33073) ring and the carbon-bromine bond would appear at lower frequencies. The C-S stretching vibrations of the benzothiophene ring are expected in the 600-800 cm⁻¹ region. The C-Br stretching vibration is anticipated to be found in the 500-650 cm⁻¹ range and is often more prominent in the Raman spectrum.
An interactive data table of predicted vibrational assignments is presented below.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3600-3200 (Broad, Strong) | Weak | Phenol |
| Aromatic C-H Stretch | 3100-3000 (Medium) | Strong | Phenol, Benzothiophene |
| C=C Ring Stretch | 1650-1400 (Strong to Medium) | Strong to Medium | Phenol, Benzothiophene |
| C-O Stretch | 1260-1200 (Strong) | Medium | Phenol |
| C-S Stretch | 800-600 (Medium) | Medium | Benzothiophene |
| C-Br Stretch | 650-500 (Medium) | Strong | Bromo-substituent |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transition and Photophysical Property Investigation
UV-Visible absorption and fluorescence spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of conjugated systems like this compound.
UV-Visible Absorption: The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the extended conjugated system formed by the interconnected benzothiophene and phenol rings. The absorption spectrum would likely show multiple bands. The benzothiophene moiety itself typically absorbs in the UV region. researchgate.net The presence of the phenol group and the bromine atom as substituents would cause shifts in the absorption maxima (λmax) compared to the parent benzothiophene. The main absorption bands are predicted to be in the 250-350 nm range.
Fluorescence Spectroscopy: Many benzothiophene derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum would provide insights into the structure of the excited state and the de-excitation pathways. The presence of the heavy bromine atom could, however, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
A hypothetical data table for the electronic transitions is provided below.
| Spectroscopic Parameter | Predicted Wavelength Range (nm) | Electronic Transition |
| Absorption Maximum (λmax) | 250-350 | π → π* |
| Emission Maximum (λem) | >350 | S₁ → S₀ |
It is crucial to emphasize that the data presented here are predictive and based on the analysis of similar chemical structures. Experimental validation is necessary to determine the precise spectroscopic properties of this compound.
Computational and Theoretical Chemistry Studies of 4 3 Bromobenzo B Thien 2 Yl Phenol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction.semanticscholar.orgnih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. goums.ac.irijaemr.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors, offering a detailed understanding of the molecule's intrinsic characteristics. researchgate.net For 4-(3-Bromobenzo[b]thien-2-yl)phenol, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netrasayanjournal.co.in
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. ijaemr.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. ijaemr.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom of the benzothiophene (B83047) core, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed across the benzothiophene ring system. The calculated energy gap provides insight into the charge transfer possibilities within the molecule. rasayanjournal.co.in
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound Data is illustrative and based on typical values for similar aromatic compounds.
| Parameter | Calculated Value | Implication |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.7 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.1 eV | High kinetic stability, low reactivity |
| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.7 eV | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.05 eV | Resistance to change in electron distribution |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. researchgate.netnih.gov The MEP map uses a color scale, where red typically indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) is expected around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding. ijaemr.com The region around the bromine atom would exhibit a positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions. The hydrogen of the hydroxyl group would show a strong positive potential (blue), marking it as a hydrogen bond donor site.
DFT calculations can accurately simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in These calculated values are often in good agreement with experimental spectra, aiding in the correct assignment of proton and carbon signals. semanticscholar.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.gov The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are typically π→π* or n→π* transitions for this type of conjugated system.
IR Spectroscopy: Theoretical calculations of the vibrational frequencies (FT-IR and FT-Raman) help in the assignment of complex experimental spectra. rasayanjournal.co.in The calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, leading to a strong correlation with measured values. ijaemr.com
Table 2: Illustrative Comparison of Simulated vs. Experimental Spectroscopic Data Values are hypothetical and represent typical correlations found in research.
| Spectroscopic Data | Simulated Value (DFT) | Expected Experimental Value |
| ¹H NMR (Phenolic -OH) | δ 9.5 ppm | δ 9.3 ppm |
| ¹³C NMR (C-OH) | δ 155.0 ppm | δ 154.2 ppm |
| UV-Vis (λmax) | 310 nm | 315 nm |
| IR (O-H stretch) | 3550 cm⁻¹ | 3530 cm⁻¹ |
| IR (C-Br stretch) | 680 cm⁻¹ | 675 cm⁻¹ |
Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations.
The 3D structure and flexibility of this compound are critical to its function and interactions. The molecule possesses a key rotatable single bond between the phenol ring and the benzothiophene moiety. Conformational analysis, using methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, can map the potential energy surface as a function of the dihedral angle of this bond. These simulations identify the most stable, low-energy conformations (conformers) and the energy barriers for rotation between them. It is expected that the lowest energy conformers will be those where the two aromatic ring systems are nearly planar, maximizing conjugation, though steric hindrance between adjacent hydrogens may lead to a slightly twisted arrangement.
Reaction Mechanism Elucidation through Transition State Calculations.nih.gov
DFT can be used to model chemical reactions and elucidate their mechanisms by calculating the energies of reactants, products, and, crucially, the transition states (TS) that connect them. nih.gov For instance, in a potential Suzuki coupling reaction where the bromine atom is substituted, transition state calculations could identify the energy barrier for the oxidative addition step to the palladium catalyst. By mapping the entire reaction pathway, this analysis reveals the reaction's kinetics and thermodynamics, explaining why certain products are favored. nih.gov
Molecular Interaction Profile Analysis (e.g., Docking with Model Proteins/Receptors for Mechanistic Insights).
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. csfarmacie.cz Given the structural similarity of this compound to compounds with known biological activities (e.g., anti-inflammatory or anticancer), it could be docked into the active sites of relevant protein targets like Cyclooxygenase (COX) enzymes or Protein Kinase B (PknB). researchgate.net The results would provide a binding energy score and a visual representation of the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. researchgate.net
Table 3: Hypothetical Molecular Docking Results with Cyclooxygenase-2 (COX-2) This data is for illustrative purposes only.
| Parameter | Result | Details |
| Binding Affinity | -8.5 kcal/mol | Indicates strong and favorable binding. |
| Hydrogen Bonds | 2 | Phenolic -OH group with Ser-530 and Tyr-385. |
| Halogen Bond | 1 | Bromine atom with the backbone carbonyl of Leu-352. |
| Hydrophobic Interactions | Multiple | Benzothiophene ring in a hydrophobic pocket with Val-349, Ala-527. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior Prediction (excluding ADMET/safety)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. While specific, dedicated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its chemical behavior based on its molecular structure.
These models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, these descriptors would be derived from its distinct structural features: the benzothiophene core, the phenolic hydroxyl group, and the bromine substituent.
A hypothetical QSPR study for this compound would involve calculating a range of descriptors. These can be broadly categorized as follows:
Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These describe the connectivity of atoms within the molecule, providing information about its size, shape, and degree of branching.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, such as molecular surface area and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For phenolic compounds, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly relevant for predicting their antioxidant activity and reactivity. mdpi.com The presence of the bromine atom and the sulfur in the thiophene (B33073) ring would significantly influence these electronic properties.
Once a comprehensive set of descriptors is calculated for a series of related compounds, statistical methods are employed to develop a mathematical model that relates these descriptors to a specific property or activity. For instance, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility in different solvents.
In the context of predicting chemical behavior, a QSAR model could be developed to forecast the antioxidant potential of this compound. Phenolic compounds are known for their antioxidant properties, which are related to their ability to donate a hydrogen atom from the hydroxyl group. A QSAR study on a series of phenolic compounds demonstrated that descriptors such as the O-H bond dissociation enthalpy and ionization potential are crucial in predicting their antioxidant activity. nih.gov
While a specific QSAR/QSPR model for this compound is not available, the table below illustrates the types of molecular descriptors that would be calculated and used in such a study.
| Descriptor Category | Specific Descriptor Example | Relevance to Chemical Behavior Prediction |
| Constitutional | Molecular Weight | Influences physical properties like boiling point and vapor pressure. |
| Count of Halogen Atoms | The presence of bromine affects lipophilicity and electronic properties. | |
| Topological | Wiener Index | Relates to molecular branching and compactness, affecting intermolecular interactions. |
| Kier & Hall Shape Indices | Describe molecular shape and are related to how the molecule interacts with its environment. | |
| Geometrical | Molecular Surface Area | Important for understanding solubility and transport properties. |
| Molecular Volume | Relates to the space occupied by the molecule, influencing its fit into active sites or crystal lattices. | |
| Quantum Chemical | HOMO Energy | Relates to the electron-donating ability, crucial for antioxidant activity and electrophilic reactions. mdpi.com |
| LUMO Energy | Relates to the electron-accepting ability, important for nucleophilic reactions. mdpi.com | |
| Dipole Moment | Influences intermolecular forces and solubility in polar solvents. |
It is important to note that the predictive power of any QSAR/QSPR model is highly dependent on the quality and diversity of the dataset used to build it, as well as the rigorous validation of the model. For a unique structure like this compound, accurate predictions would necessitate its inclusion in a training set of structurally similar compounds.
Reactivity and Reaction Mechanism Studies of 4 3 Bromobenzo B Thien 2 Yl Phenol
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[b]thiophene and Phenol (B47542) Rings
The benzo[b]thiophene ring system is generally susceptible to electrophilic attack. For unsubstituted benzo[b]thiophene, electrophilic substitution typically occurs at the C3 position. However, in 4-(3-bromobenzo[b]thien-2-yl)phenol, the C3 position is blocked by a bromine atom, and the C2 position is occupied by the phenol ring. The directing effects of the sulfur atom and the existing substituents, as well as the reaction conditions, will therefore govern the position of further substitution on the benzo[b]thiophene ring. Based on the established reactivity patterns of benzo[b]thiophenes, electrophilic attack on the benzene (B151609) part of the benzo[b]thiophene ring is expected to occur preferentially at the C6 position. For instance, bromination of 2,3-dibromobenzo[b]thiophene (B1294826) yields the 2,3,6-tribromo derivative, and nitration produces a mixture of the 6-nitro and 4-nitro isomers. rsc.org
The phenol ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho- and para-directing group. In this compound, the para position is blocked by the benzo[b]thiophene substituent. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (C3' and C5'). Reactions such as nitration, halogenation, and formylation on analogous 5-hydroxybenzo[b]thiophenes have been shown to proceed at the C4 position, which is adjacent to the hydroxyl group. rsc.org
Nucleophilic aromatic substitution (SNAr) on the aryl rings of this compound is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring. acs.orgorganic-synthesis.comlibretexts.org The unsubstituted benzene and benzo[b]thiophene rings are not sufficiently electron-deficient to readily undergo SNAr. However, the introduction of strongly deactivating groups, such as a nitro group, could facilitate such reactions. For instance, the fluorine atoms in polyfluoroarenes can be displaced by nucleophiles like phenothiazine (B1677639) in an SNAr reaction. chemicalbook.com
Functional Group Transformations at the Bromine Position (e.g., Cross-Coupling, Reduction)
The bromine atom at the C3 position of the benzo[b]thiophene ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromobenzo[b]thiophene moiety with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method could be employed to synthesize derivatives where the bromine atom is replaced by an aryl or vinyl group. For example, the Suzuki coupling of aryl halides with phenylboronic acid is a well-established method for creating biaryl linkages. rsc.org
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the 3-bromobenzo[b]thiophene and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.govmasterorganicchemistry.comresearchgate.net This reaction is useful for introducing alkynyl substituents at the C3 position. The synthesis of 2-phenyl-3-substituted thieno[2,3-b]quinoxalines has been achieved through a Sonogashira coupling followed by iodocyclization. rsc.org
Heck Coupling: The Heck reaction facilitates the coupling of the 3-bromobenzo[b]thiophene with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. nih.govchemspider.comresearchgate.net This reaction typically proceeds with high stereoselectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the 3-bromobenzo[b]thiophene and an amine. torvergata.itresearchgate.netnih.govresearchgate.net This is a powerful method for the synthesis of 3-amino-substituted benzo[b]thiophene derivatives. A variety of phosphine (B1218219) ligands can be used to facilitate this transformation. researchgate.net
Reduction:
The bromine atom at the C3 position can be removed through reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a hydrogen source, or with hydride reagents. This would yield the corresponding 4-(benzo[b]thien-2-yl)phenol.
| Reaction | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | 3-Aryl/vinyl-benzo[b]thiophene |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), base (e.g., Et₃N) | 3-Alkynyl-benzo[b]thiophene |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | 3-Alkenyl-benzo[b]thiophene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | 3-Amino-benzo[b]thiophene |
| Reduction of Bromine | H₂, Pd/C or other reducing agents | Debrominated benzo[b]thiophene |
Reactivity of the Phenolic Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group in this compound is a key site for functionalization, allowing for the formation of esters and ethers.
Esterification:
The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. The Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate (like DEAD or DIAD), is a mild and efficient method for the esterification of phenols with carboxylic acids. youtube.comnih.gov This reaction typically proceeds with inversion of configuration if the alcohol is chiral.
Etherification:
The Williamson ether synthesis is a classic method for preparing ethers from phenols. youtube.comfrancis-press.com This reaction involves the deprotonation of the phenol with a base (such as sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. organic-synthesis.commasterorganicchemistry.comchemspider.com The Mitsunobu reaction can also be adapted for the synthesis of ethers from phenols and alcohols. nih.gov
| Reaction | Reagents and Conditions | Product Type |
| Esterification (Mitsunobu) | Carboxylic acid, PPh₃, DEAD or DIAD | Phenyl ester |
| Esterification (from Acid Chloride) | RCOCl, base (e.g., pyridine) | Phenyl ester |
| Etherification (Williamson) | Alkyl halide, base (e.g., K₂CO₃, NaH) | Phenyl ether |
| Etherification (Mitsunobu) | Alcohol, PPh₃, DEAD or DIAD | Phenyl ether |
Oxidative and Reductive Chemistry
The oxidative and reductive chemistry of this compound can affect both the benzo[b]thiophene core and the phenol ring.
Oxidation:
The sulfur atom in the benzo[b]thiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. A facile method for the oxidation of benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of hydrogen peroxide and phosphorus pentoxide. researchgate.net The phenol ring is also susceptible to oxidation, and under certain conditions, can be oxidized to a quinone. youtube.com The specific outcome of an oxidation reaction will depend on the choice of oxidant and the reaction conditions.
Reduction:
The benzo[b]thiophene ring can undergo reduction, although this often requires harsh conditions and can lead to ring opening. For example, Birch reduction of benzo[b]thiophene can result in the cleavage of the C-S bond. Catalytic hydrogenation can reduce the thiophene (B33073) ring to a dihydro or tetrahydro derivative. The phenol ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce an aromatic ring.
Studies of Acid-Base Properties and Tautomerism (if applicable)
Acid-Base Properties:
The phenolic hydroxyl group imparts acidic properties to the molecule. The pKa of a phenol is influenced by the nature of the substituents on the aromatic ring. The benzo[b]thienyl substituent at the para position will influence the acidity of the phenolic proton. Computational methods, such as those using the CBS-QB3 method and the CPCM continuum solvation model, can be used to accurately predict the pKa values of substituted phenols. torvergata.itresearchgate.netnih.govscispace.comrsc.org The pKa of unsubstituted phenol is approximately 9.98, and the presence of the benzo[b]thienyl group is expected to have a modest effect on this value. torvergata.it
Tautomerism:
While phenols can theoretically exist in equilibrium with their keto tautomers, the aromaticity of the phenol ring makes the enol form significantly more stable. Therefore, for this compound, the phenolic tautomer is expected to be the overwhelmingly predominant form.
Photochemical Reactivity and Excited-State Dynamics
The benzo[b]thiophene moiety can undergo photochemical reactions. Upon irradiation, benzo[b]thiophenes can participate in cycloaddition reactions with acetylenes. nih.gov Furthermore, diarylethenes based on benzo[b]thiophene-1,1-dioxide have been shown to exhibit photochromism, undergoing reversible isomerization upon exposure to light. researchgate.netrsc.org The photochemical behavior of this compound itself has not been extensively studied, but it is plausible that the benzo[b]thiophene core could engage in similar photochemical transformations, potentially leading to isomerization or cycloaddition products. nih.govnih.gov
Heterocyclic Ring-Opening/Rearrangement Reactions
The benzo[b]thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of 3-nitrobenzo[b]thiophene (B90674) with certain nucleophiles can lead to ring-opening. thieme-connect.de While not directly applicable to the bromo-substituted title compound, this indicates that the thiophene ring can be cleaved under specific chemical environments. Rearrangement reactions of the benzo[b]thiophene skeleton are less common but could potentially be induced under thermal or photochemical conditions, or through interaction with specific reagents.
Kinetic and Thermodynamic Profiling of Key Reactions
Following a comprehensive review of scientific literature and chemical databases, detailed experimental data on the kinetic and thermodynamic profiling of key reactions involving this compound is not publicly available.
Research providing specific rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy for reactions of this particular compound has not been published in the accessible domain. While general principles of reactivity for the benzo[b]thiophene core and phenolic compounds are established, specific quantitative data for this compound is absent.
Therefore, the creation of data tables and a detailed discussion on the kinetic and thermodynamic profile for this compound cannot be provided at this time.
Derivatization and Analog Synthesis from 4 3 Bromobenzo B Thien 2 Yl Phenol
Modification of the Phenolic Moiety for Functionalization
The phenolic hydroxyl group of 4-(3-bromobenzo[b]thien-2-yl)phenol is a prime site for chemical modification, allowing for the introduction of various functional groups through reactions like etherification and esterification. These modifications can significantly alter the molecule's physical and chemical properties.
Etherification: The O-alkylation of phenols is a fundamental transformation used to introduce alkyl or aryl groups, thereby converting the acidic phenol (B47542) into a more stable ether. mdpi.com This is often achieved under basic conditions to deprotonate the phenol, forming a phenoxide ion that then acts as a nucleophile. For instance, reacting the parent compound with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding ether. mdpi.com The choice of the alkylating agent is critical and can range from simple alkyl halides to more complex functionalized molecules, enabling the attachment of moieties that can influence solubility, electronic properties, or biological activity. google.com
Esterification: The conversion of the phenolic group to an ester is another common derivatization strategy. This can be accomplished through various methods, including reaction with acyl chlorides or carboxylic acids under dehydrating conditions. The Mitsunobu reaction, for example, provides a mild and efficient method for the esterification of phenols with benzoic acids, yielding phenyl esters in good to excellent yields. researchgate.net This reaction typically involves the use of a phosphine (B1218219) reagent and an azodicarboxylate. researchgate.net Esterification can be used to introduce a wide array of acyl groups, which can serve as protecting groups or as functional components of the final molecule. nih.gov
Interactive Table: Representative Reactions for Modifying the Phenolic Moiety
| Reaction Type | Reagents | Product Type | Potential Applications |
|---|---|---|---|
| Etherification | Alkyl Halide, Base (e.g., K2CO3) | Alkoxybenzo[b]thiophene | Materials science, medicinal chemistry |
| Esterification | Carboxylic Acid, Coupling Agent (e.g., DCC) | Aryl Ester | Prodrugs, functional materials |
Diversification at the Bromine Position via Cross-Coupling and Other Substitution Reactions
The bromine atom at the 3-position of the benzo[b]thiophene core is a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an aryl halide. nih.gov In the context of this compound, the bromine atom can be readily coupled with various boronic acids or their esters to introduce new aryl or vinyl groups. This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. wikipedia.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully employed to synthesize 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines, demonstrating its utility in creating complex heterocyclic systems. rsc.org The resulting alkynyl derivatives are valuable intermediates for further transformations or as components in materials with interesting photophysical properties. researchgate.net
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. wikipedia.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. nih.govresearchgate.net The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope. nih.gov
Interactive Table: Key Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Boronic Acid/Ester | C-C (Aryl/Vinyl) |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Terminal Alkyne | C-C (Alkynyl) |
Introduction of Complex Chemical Scaffolds and Polymerization Studies
The derivatized forms of this compound serve as building blocks for more intricate molecular architectures and polymers. The ability to functionalize both the phenolic and bromo positions allows for the creation of monomers that can be polymerized to form materials with tailored properties.
For instance, by first modifying the phenolic hydroxyl group and then using the bromine atom as a reactive site for cross-coupling, it is possible to synthesize bifunctional monomers. These monomers can then undergo polymerization through various methods, such as step-growth polymerization, to yield conjugated polymers. These polymers, incorporating the benzo[b]thiophene unit, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential electronic and photophysical properties.
Furthermore, the introduction of complex scaffolds can be achieved through multi-step synthetic sequences. For example, a Sonogashira coupling at the bromine position could be followed by an intramolecular cyclization to construct fused ring systems. rsc.org This approach allows for the generation of structurally diverse and complex molecules from a relatively simple starting material. The synthesis of thiol-modified bis- and trisphenol (B3262630) derivatives for use in thiol-ene photopolymerizations highlights the creation of complex structures for advanced materials. beilstein-journals.org
Synthesis of Structural Analogs for Structure-Property Relationship Studies
The systematic synthesis of structural analogs of this compound is essential for understanding how molecular structure influences physical, chemical, and biological properties. By making controlled modifications to the core structure and evaluating the resulting changes, researchers can establish structure-property relationships (SPRs).
These studies often involve creating a library of compounds where specific parts of the molecule are varied. For example, analogs could be synthesized with different substituents on the phenolic ring, or with the bromine atom replaced by a variety of other groups via cross-coupling reactions. The synthesis of various functionalized pentacyclic indeno[1,2-b]chromen-(4bH)-ones and their subsequent biological evaluation is an example of such a study. mdpi.com
The data gathered from these analogs, such as their absorption and emission spectra, electrochemical potentials, or biological activity, can then be correlated with their structural features. This information is invaluable for the rational design of new molecules with optimized properties for specific applications, whether in materials science or medicinal chemistry.
Development of Functional Probes Incorporating the Core Structure
The unique photophysical properties of the benzo[b]thiophene core make it an attractive scaffold for the development of functional probes, particularly fluorescent probes for bioimaging. nih.gov These probes are designed to detect specific analytes or changes in the cellular environment. mdpi.comrsc.org
The design of such probes often involves a "protect-deprotect" strategy, where the fluorescence of the core structure is initially quenched or shifted. rsc.org Upon interaction with the target analyte, a chemical reaction occurs that "deprotects" the fluorophore, leading to a detectable change in its fluorescence. The phenolic hydroxyl group and the bromine atom of this compound provide convenient handles for attaching both the recognition unit (which binds to the analyte) and the signaling unit (the fluorophore).
For example, the phenolic group could be masked with a protecting group that is cleaved by a specific enzyme. This would lead to a "turn-on" fluorescence response in the presence of that enzyme. Similarly, the bromine atom could be functionalized with a moiety that changes its electronic properties upon binding to a metal ion, thereby modulating the fluorescence of the benzo[b]thiophene core. The development of advanced molecular probes with high specificity and low toxicity for imaging cellular components like mitochondria demonstrates the potential of such core structures. nih.gov
Advanced Material Science Applications of 4 3 Bromobenzo B Thien 2 Yl Phenol and Its Derivatives
Optoelectronic Properties and Applications
The benzo[b]thiophene core is a well-established building block in materials for optoelectronics due to its rigid, planar structure and effective π-electron delocalization. The specific substitution pattern of 4-(3-Bromobenzo[b]thien-2-yl)phenol allows for the modulation of these inherent properties, making its derivatives promising candidates for various optoelectronic applications.
Luminescence (Fluorescence, Phosphorescence) and Charge Transfer Characteristics
Derivatives of 2-arylbenzo[b]thiophene are known for their significant photoluminescent properties. The incorporation of heteroatoms like sulfur and the extension of the π-conjugated system have a great impact on the photophysical properties. researchgate.net For instance, related benzothiazole (B30560) derivatives containing a hydroxyl group, similar to the phenol (B47542) in the target compound, exhibit unique emission characteristics due to Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net This process can lead to large Stokes shifts, resulting in emissions in different regions of the spectrum (e.g., green, orange) from a single molecular framework upon aggregation. rsc.orgresearchgate.net This suggests that this compound derivatives could be engineered to be highly fluorescent materials with tunable emission colors.
The photophysical properties are highly dependent on the molecular structure and environment. In solution, many derivatives exhibit strong fluorescence, but this can be quenched in the solid state due to aggregation-caused quenching. However, by carefully designing the molecular structure, aggregation-induced emission (AIE) can be achieved. The introduction of electron-donating (like the phenol) and electron-withdrawing groups can create intramolecular charge transfer (ICT) character in the excited state. nii.ac.jprsc.org This ICT character is often sensitive to solvent polarity, leading to solvatochromic shifts in emission spectra. nii.ac.jp For example, in functionalized benzo[rst]pentaphene, the HOMO can be localized on donor units while the LUMO resides on the core, a signature of an ICT state upon photoexcitation. nii.ac.jp Thiophene-1,1-dioxide derivatives, which are electron-deficient, show broadened fluorescence spectra attributed to charge transfer from peripheral phenyl rings. rsc.org This tunability of charge transfer characteristics is crucial for designing materials for specific electronic applications.
| Derivative Type | Photophysical Phenomenon | Observed Emission | Potential Application |
| Hydroxyl-substituted benzothiazoles | Excited-State Intramolecular Proton Transfer (ESIPT) | Green, Orange rsc.orgresearchgate.net | White-light emitting devices rsc.orgresearchgate.net |
| Functionalized benzopentaphenes | Intramolecular Charge Transfer (ICT) | Red-shifted emission in polar solvents nii.ac.jp | Molecular sensors, OLEDs |
| Thiophene-1,1-dioxides | Charge Transfer (CT) | Broadened fluorescence spectra rsc.org | Electron-transport materials |
| Thieno[3,2-b]thiophene Dyes | Intramolecular Charge Transfer (ICT) | Intense absorption in the visible region polyu.edu.hk | Dye-sensitized solar cells polyu.edu.hk |
Application in Organic Electronics (e.g., OFETs, OLEDs, OPVs)
The excellent charge-transport properties of benzo[b]thiophene-based materials make them prime candidates for the active layers in organic electronic devices. nih.govsoton.ac.uk
Organic Field-Effect Transistors (OFETs): Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT), a close structural relative, have demonstrated some of the highest hole mobilities for organic semiconductors, exceeding 10 cm²/Vs in solution-processed single-crystal devices. nih.gov The planarity of the fused ring system facilitates strong π-π stacking in the solid state, which is essential for efficient charge transport. Solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been used to fabricate OFETs exhibiting p-channel behavior with hole mobilities up to 0.005 cm²/Vs and high on/off ratios of 10⁶. nih.gov Blending BTBT derivatives with polymer binders like polyindacenodithiophene-benzothiadiazole (PIDTBT) has been shown to enhance hole mobilities compared to the pristine polymer. nih.gov The phenolic group on this compound could be used to improve solubility or to anchor the molecule to dielectric surfaces, potentially enhancing device performance.
Organic Light-Emitting Diodes (OLEDs): The tunable luminescence of benzothiophene derivatives is highly attractive for OLED applications. For example, 3-(4-bromophenoxy)phenol has been utilized as a component in the fabrication of an OLED. nih.gov By combining blue, green, and orange emitting benzothiazole derivatives (structurally similar to the target compound) in a polymer matrix, white-light emission has been successfully achieved. rsc.orgresearchgate.net This demonstrates the potential for creating full-color displays and solid-state lighting using materials derived from the this compound scaffold.
Organic Photovoltaics (OPVs): In OPVs, benzo[b]dithiophene (BDT), a larger conjugated version of the benzothiophene core, is a widely used electron-donor unit in high-efficiency conjugated polymers. mit.eduacs.orgmdpi.com These polymers, when paired with non-fullerene acceptors, have led to power conversion efficiencies (PCEs) exceeding 19%. acs.org The wide bandgap and suitable energy levels of BDT-based polymers allow for efficient charge separation and high open-circuit voltages (Voc). acs.org The this compound unit could be polymerized, via its bromine and phenol functionalities, to create novel donor polymers for OPV applications. DFT studies on related A–π–A chromophores suggest that incorporating a benzothiophene ring can reduce the bandgap and improve photovoltaic parameters like Voc. rsc.org
| Device | Material Example | Key Performance Metric | Reference |
| OFET | 2,7-dioctyl-BTBT | Hole Mobility > 10 cm²/Vs | nih.gov |
| OFET | 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Hole Mobility ~ 0.005 cm²/Vs | nih.gov |
| OPV | PBDB-T-2Cl:IT-4F | PCE ~ 14.4% | acs.org |
| OPV | P3TCO-DMO | PCE ~ 12.8% | acs.org |
Polymerization and Conjugated Polymer Development
The this compound molecule is an ideal monomer for synthesizing π-conjugated polymers. The bromine atom provides a reactive site for cross-coupling reactions like Suzuki or Stille coupling, while the phenolic hydroxyl group can be used for etherification or esterification reactions to attach solubilizing side chains or other functional units.
Semiconducting polymers based on benzodithiophene have been synthesized via Stille coupling, demonstrating the utility of thienyl-based monomers in creating materials for organic electronics. mit.edu Similarly, direct arylation polycondensation (DAP) is another effective method for synthesizing copolymers based on BDT and thiophene (B33073) units. mdpi.com The resulting polymers often possess low bandgaps and broad absorption spectra, making them suitable for organic solar cells. mdpi.com The symmetric nature of some benzodithiophene cores eliminates the need to control regioregularity during polymerization, simplifying synthesis. mit.edu While the unsymmetrical nature of this compound would lead to regiorandom polymers, this can sometimes be advantageous in disrupting crystallinity to improve solubility. The development of halogen-free π-conjugated polymers is also an important research direction for creating more environmentally friendly and efficient OPVs. researchgate.net
Chemo-sensing and Biosensing Applications (excluding in vivo/clinical)
Thiophene-based molecules are excellent platforms for developing fluorescent or colorimetric chemosensors due to their exceptional photophysical properties and the high polarizability of the sulfur atom, which facilitates strong electronic and charge-transfer characteristics. nih.gov The sensing mechanism often relies on selective coordination of an analyte (e.g., a metal ion) to a receptor unit on the sensor molecule. This interaction modulates the photophysical properties of the thiophene fluorophore through processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence intensity or color. nih.gov
For example, a phenanthroline-thiophene based chemosensor was developed for Zn²⁺ detection, where binding induced a red shift in the absorption spectrum. nih.gov In another case, a water-soluble polythiophene derivative was used to detect Pb²⁺ and Hg²⁺ through fluorescence quenching. nih.gov Benzimidazole derivatives have been synthesized as selective fluorescent chemosensors for detecting picric acid, an explosive, at the picogram level. nih.gov The this compound scaffold is well-suited for such applications. The phenolic group can act as a proton donor or a binding site for metal ions, while the benzo[b]thiophene unit serves as the fluorescent reporter. The molecule could be further functionalized at the bromine position to introduce specific receptors for a wide range of analytes.
Supramolecular Chemistry and Self-Assembly Studies
The ability of molecules to spontaneously organize into well-defined, ordered structures is fundamental to creating functional materials. The structure of this compound contains several features that can direct its self-assembly. The planar benzo[b]thiophene core promotes π-π stacking interactions, a key driving force for ordering in many organic semiconductors. nih.govresearchgate.net
The phenolic hydroxyl group can form strong, directional hydrogen bonds, leading to the formation of specific supramolecular synthons. Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction for crystal engineering. The interplay of these interactions (π-π stacking, hydrogen bonding, halogen bonding) can be used to control the solid-state packing of the molecules, which in turn governs their bulk material properties, such as charge mobility in transistors. Studies on related bis(benzo[b]thiophen-2-yl)methane derivatives have highlighted the role of S···π contacts and other weak interactions in defining their crystal packing. nih.gov Tuning the functional groups on the BTBT scaffold has been shown to effectively modulate the solid-state assembly. nih.govsoton.ac.uk
Integration into Nanomaterials and Hybrid Systems
The functional groups on this compound make it an excellent candidate for integration into more complex nanomaterials and hybrid systems.
Polymer Blends: As seen with related BTBT derivatives, blending the small molecule with a semiconducting or insulating polymer can be a highly effective strategy for fabricating devices like OFETs. nih.govresearchgate.net This approach combines the high charge mobility of the crystalline small molecule with the excellent film-forming properties and flexibility of the polymer. For instance, a blend of a BTBT derivative and a linear unsaturated polyester (B1180765) was used to create a highly UV-sensitive phototransistor, where the polymer matrix played an active role in charge trapping at the interface. researchgate.net
Surface Functionalization: The phenolic hydroxyl group provides a chemical handle to graft the molecule onto the surface of inorganic nanomaterials, such as metal oxides (e.g., TiO₂) or quantum dots. This creates organic-inorganic hybrid materials with combined or novel functionalities. For example, studies on functionalized multi-walled carbon nanotubes (MWCNTs) coated with TiO₂ have investigated the photoinduced interfacial charge transfer between the two components. rsc.orgresearchgate.net Attaching a molecule like this compound to such a system could enable its use in photocatalysis or energy conversion, where the benzothiophene unit acts as a photosensitizer. Functionalized magnetic nanoparticles have also been developed as platforms for chemosensors and adsorbents for toxic metal ions. elsevierpure.com
Biological Evaluation and Mechanistic Studies in Vitro and Biochemical Focus
In Vitro Biochemical Assays for Target Interaction Profiling
While direct enzyme binding and receptor affinity data for 4-(3-Bromobenzo[b]thien-2-yl)phenol are not extensively documented, studies on analogous benzothiophene (B83047) structures reveal their potential to interact with a variety of protein targets.
For instance, a series of benzothiophene-chalcone hybrids have been evaluated for their inhibitory activity against cholinesterases, enzymes crucial in the nervous system. nih.gov In these studies, certain derivatives demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a benzothiophene-chalcone hybrid, compound 5f , was identified as a potent AChE inhibitor with an IC₅₀ value of 62.10 μM, while another, compound 5h , was a notable BChE inhibitor with an IC₅₀ of 24.35 μM. nih.govmdpi.com
Furthermore, the broader benzothiophene class has been investigated for its interaction with other enzymes. Derivatives have been identified as inhibitors of Plasmodium falciparum N-myristoyltransferase (NMT), a potential target for antimalarial drugs. nih.gov Additionally, some benzothiophene derivatives have shown inhibitory activity against histone deacetylases (HDACs), a class of enzymes involved in transcriptional regulation and a target for cancer therapy. researchgate.net The structural similarity of this compound to these active molecules suggests its potential for analogous enzyme-inhibitory activities.
The affinity of benzothiophene derivatives extends to receptors as well. For example, raloxifene (B1678788), a well-known drug containing a benzothiophene core, is a selective estrogen receptor modulator (SERM). researchgate.net This indicates that the benzothiophene scaffold can be accommodated within the ligand-binding domains of nuclear receptors.
Table 1: Enzyme Inhibition by Benzothiophene Analogs
| Compound Series | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Benzothiophene-chalcones | Acetylcholinesterase (AChE) | Compound 5f showed an IC₅₀ of 62.10 μM. | nih.govmdpi.com |
| Benzothiophene-chalcones | Butyrylcholinesterase (BChE) | Compound 5h exhibited an IC₅₀ of 24.35 μM. | nih.govmdpi.com |
| Benzothiophene Derivatives | Plasmodium falciparum N-myristoyltransferase (PfNMT) | Identified as potential inhibitors. | nih.gov |
| Benzothienyl Hydroxamic Acids | Histone Deacetylases (HDACs) | Identified as a novel class of HDAC inhibitors. | researchgate.net |
Cell-Based Assays for Cellular Response and Mechanism of Action in Model Systems
Cell-based assays with compounds structurally similar to this compound have provided insights into their potential effects on fundamental cellular processes such as cell cycle progression and apoptosis.
A study on 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), a tetracyclic compound with a thieno[2,3-b]quinoline core, demonstrated its ability to induce cell cycle arrest and apoptosis in leukemia cells. nih.gov BPTQ was found to arrest cells in the S and G2/M phases of the cell cycle in a dose-dependent manner. nih.gov Furthermore, it was shown to activate the mitochondria-mediated apoptosis pathway, evidenced by a decrease in mitochondrial membrane potential, an increased Bax:Bcl-2 ratio, and the activation of caspases. nih.gov
Similarly, a biphenyl (B1667301) derivative, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, was found to induce cell cycle arrest in the G2/M phase and promote apoptosis in human non-small cell lung cancer A549 cells. nih.gov While not a benzothiophene, this study on a phenolic compound highlights a common mechanism of action for some anticancer agents.
These findings with related heterocyclic systems suggest that this compound, by virtue of its chemical features, could potentially exert cytotoxic effects on cancer cells through the modulation of the cell cycle and the induction of apoptosis.
Table 2: Cellular Effects of Structurally Related Compounds
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | Cell cycle arrest at S and G2/M phases, Apoptosis induction | Mitochondria-mediated pathway, caspase activation | nih.gov |
| 3,3',5,5'-tetramethoxybiphenyl-4,4'diol | A549 (non-small cell lung cancer) | Cell cycle arrest at G2/M phase, Apoptosis induction | Increased reactive oxygen species, mitochondrial depolarization | nih.gov |
Molecular Interaction Studies with Biomolecules
Molecular docking and other spectroscopic studies have been employed to understand the interactions of benzothiophene derivatives with biomolecules like proteins and DNA at the atomic level.
Molecular docking studies of benzothiophene-chalcone hybrids with cholinesterases have elucidated their binding modes within the enzyme's active site. nih.govmdpi.com These in silico studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors. nih.govmdpi.com Similarly, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives with dihydrofolate reductase of Candida albicans and rhomboid protease of E. coli have revealed key hydrogen bonding and hydrophobic interactions responsible for their antimicrobial activity. mdpi.com
The interaction of thienoquinoline derivatives with DNA has also been investigated. nih.gov Spectral, topological, and docking studies confirmed that BPTQ acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. nih.gov This mode of interaction is a well-established mechanism for many anticancer drugs. Given the planar aromatic nature of the benzothiophene ring system in this compound, a similar potential for DNA intercalation could be hypothesized.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Structure-activity relationship (SAR) studies on benzothiophene derivatives have provided valuable insights into the chemical features that govern their biological activities. researchgate.netnih.gov
In the case of benzothiophene-chalcone cholinesterase inhibitors, the nature and position of substituents on the chalcone (B49325) moiety significantly influence their inhibitory potency and selectivity for AChE versus BChE. nih.gov For benzothiophene derivatives targeting Plasmodium falciparum N-myristoyltransferase, quantitative structure-activity relationship (QSAR) studies have highlighted that polar interactions, such as electrostatic and hydrogen-bonding properties, are major determinants of inhibitory activity and selectivity. nih.gov
QSAR studies on benzo[b]thienyl hydroxamic acids as HDAC inhibitors have revealed that steric and electrostatic interactions, as well as certain electro-topological parameters, are correlated with their anticancer activity. researchgate.net These studies underscore the importance of the substitution pattern on the benzothiophene ring system for modulating biological activity. The presence of the bromine atom at the 3-position and the phenol (B47542) group at the 2-position of the benzothiophene core in this compound are therefore expected to be critical determinants of its biological interaction profile.
Utilization as Chemical Probes for Elucidating Biological Pathways
The diverse biological activities of benzothiophene derivatives make them valuable tools for chemical biology research. researchgate.netnih.gov Their ability to selectively interact with specific biological targets allows them to be used as chemical probes to investigate and elucidate complex biological pathways. researchgate.netnih.gov
For example, a selective inhibitor of a particular enzyme, such as a kinase or a metabolic enzyme, can be used to study the downstream consequences of inhibiting that enzyme in cells or in vitro systems. This can help to validate the enzyme as a potential therapeutic target and to understand its role in cellular signaling and metabolism.
Given the demonstrated ability of benzothiophene scaffolds to interact with a range of enzymes and receptors, this compound and its analogs hold promise as starting points for the development of novel chemical probes. A review on the medicinal chemistry of benzothiophenes suggests their potential in the rational design of more effective diagnostic agents and pathologic probes. nih.gov
Future Research Directions and Unresolved Challenges
The exploration of 4-(3-Bromobenzo[b]thien-2-yl)phenol and its derivatives is poised at an exciting juncture, with numerous avenues for future research and significant challenges to overcome. The continued investigation of this compound and its analogues is driven by the broad biological and materials science potential inherent in the benzothiophene (B83047) scaffold. nih.gov
Q & A
Q. How to design derivatives for enhanced bioactivity while minimizing toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
